molecular formula C9H7BrFNO2S B13577781 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride

4-bromo-1-methyl-1H-indole-3-sulfonylfluoride

Cat. No.: B13577781
M. Wt: 292.13 g/mol
InChI Key: KNKIFHIUHAFMOA-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. . The compound’s structure includes a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the indole ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 1-methylindole, followed by sulfonylation with a sulfonyl chloride derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-1-methyl-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: The indole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its biological activities, where the compound can inhibit key enzymes involved in disease processes .

Comparison with Similar Compounds

4-bromo-1-methyl-1H-indole-3-sulfonylfluoride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the bromine atom, methyl group, and sulfonyl fluoride group, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C9H7BrFNO2S

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-1-methylindole-3-sulfonyl fluoride

InChI

InChI=1S/C9H7BrFNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3

InChI Key

KNKIFHIUHAFMOA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)F

Origin of Product

United States

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